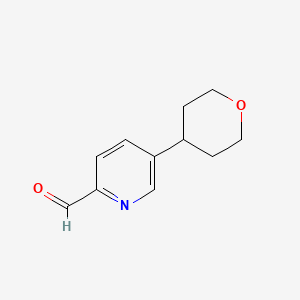

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde

描述

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is a heterocyclic aldehyde featuring a pyridine ring substituted at the 5-position with a tetrahydro-2H-pyran-4-yl group and an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functionality: the aldehyde group serves as a reactive site for nucleophilic additions or condensations, while the pyran moiety enhances solubility and modulates steric and electronic properties. Its structural complexity makes it a valuable intermediate for synthesizing pharmaceuticals, ligands, and agrochemicals.

Structure

3D Structure

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

5-(oxan-4-yl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C11H13NO2/c13-8-11-2-1-10(7-12-11)9-3-5-14-6-4-9/h1-2,7-9H,3-6H2 |

InChI 键 |

STARGOYJMLRMQN-UHFFFAOYSA-N |

规范 SMILES |

C1COCCC1C2=CN=C(C=C2)C=O |

产品来源 |

United States |

准备方法

Protection and Functionalization of Hydroxymethyl Pyridine Derivatives

A notable approach involves the protection of hydroxymethyl groups on pyridine rings using tetrahydro-2H-pyran (Dihydropyran) under acidic catalysis, followed by further functional group transformations to introduce the aldehyde moiety at the 2-position or functionalize the 5-position.

Example: The reaction of 3,4-dihydro-2H-pyran (45.37 g) with (2-bromo-5-chloropyridin-3-yl)methanol in toluene at 25-30°C, catalyzed by sulfuric acid, leads to the formation of a tetrahydropyranyl-protected intermediate. Subsequent base-mediated coupling with 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in isopropanol at low temperatures yields the protected aldehyde intermediate.

This method uses mild acidic conditions for protection and controlled temperature (0-5°C) to optimize yield and minimize side reactions.

Yield: Approximately 130 g of the protected intermediate was obtained under these conditions.

Reduction and Chlorination Steps

Following protection, reduction of intermediates with suitable reducing agents (e.g., lithium borohydride) and chlorination with chlorinating reagents are employed to convert hydroxymethyl groups into chloromethyl or aldehyde functionalities.

Example: Reduction of protected intermediates in tetrahydrofuran (THF) under ultrasonic activation at 5°C with lithium borohydride, followed by acid quenching, yields the corresponding alcohols. Chlorination using reagents such as thionyl chloride or similar agents converts these to chloromethyl derivatives.

These steps are critical for generating reactive intermediates for further cyclization or substitution.

Cyclization and Deprotection

The chlorinated intermediates undergo cyclization reactions using phase transfer catalysts and bases to form the tetrahydropyran ring system or related heterocycles. Deprotection is typically achieved by acid treatment in suitable solvents to liberate the free aldehyde.

Example: The chlorinated compound is heated with a base and phase transfer catalyst in toluene at 45-50°C, followed by cooling and filtration to isolate the cyclized product. Acidic deprotection in aqueous hydrochloric acid at 5-10°C removes protecting groups to yield the target aldehyde.

This step ensures the formation of the desired tetrahydropyran-substituted picolinaldehyde with good purity and yield.

Alternative Diastereoselective Synthesis via Epoxyamide Intermediates

An alternative route reported involves the use of chiral trans-epoxyamide derivatives of 2-pyridinecarbaldehyde followed by diastereoselective transformations, including bromohydrin formation, tosylation, and hydrohalic acid treatment to yield chiral tetrahydropyran derivatives with aldehyde functionality.

These methods utilize ultrasonic activation, controlled temperature (5°C), and stepwise addition of reagents such as LiBH4, p-toluenesulfonyl chloride, and hydrohalic acids to achieve high stereoselectivity and yields.

Yields for intermediates like bromohydrins and tosylated epoxyalcohols reach 94-98%, indicating efficient transformations.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxymethyl | 3,4-dihydro-2H-pyran, H2SO4, toluene, 25-30°C | ~90 | Formation of tetrahydropyranyl ether |

| 2 | Coupling/alkylation | 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, base, isopropanol, 0-30°C | 85-90 | Base-mediated coupling |

| 3 | Reduction | LiBH4, THF, ultrasonic activation, 5°C | >90 | Conversion to alcohol intermediates |

| 4 | Chlorination | Chlorinating reagent (e.g., SOCl2), solvent | 80-90 | Formation of chloromethyl derivatives |

| 5 | Cyclization and deprotection | Phase transfer catalyst, base, toluene, 45-50°C; acid deprotection at 5-10°C | 70-85 | Formation of tetrahydropyran ring and aldehyde liberation |

| 6 | Diastereoselective synthesis (alt.) | Epoxyamide intermediates, LiBH4, p-TsCl, hydrohalic acid, ultrasonic activation | 90+ | High stereoselectivity and yields |

Chemical Structure and Nomenclature

Chemical Name: this compound

Molecular Formula: C11H13NO2

Structural Features: Pyridine ring with an aldehyde group at the 2-position and a tetrahydro-2H-pyran ring attached at the 5-position.

化学反应分析

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.

Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science

作用机制

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde involves its interaction with molecular targets through its aldehyde and pyran functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

相似化合物的比较

Structural Analog: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (Compound 11a)

Key Differences :

- Functional Groups: Compound 11a contains amino, hydroxy, and cyano groups, whereas the target compound features an aldehyde and pyran group. The aldehyde in the target compound enhances electrophilicity, enabling Schiff base formation or cross-coupling reactions, whereas the cyano groups in 11a contribute to hydrogen bonding and rigidity .

- Synthetic Pathway: Compound 11a is synthesized via refluxing malononitrile with a pyran precursor in 1,4-dioxane and triethylamine . In contrast, this compound likely requires aldehyde introduction via oxidation or formylation of a precursor pyridine derivative.

Pharmaceutical Analog: Pioglitazone Hydrochloride

Key Differences :

- Functional Moieties : Pioglitazone contains a thiazolidinedione group and a benzyl ether-linked pyridine, while the target compound lacks the thiazolidinedione but shares the pyridine-pyran motif. The aldehyde group in the target compound contrasts with pioglitazone’s sulfonyl and ether linkages, which are critical for PPAR-γ agonist activity in diabetes treatment .

- Biological Relevance : Pioglitazone’s therapeutic action relies on its thiazolidinedione group, whereas the aldehyde in this compound may render it more reactive but less stable in biological systems.

Table 2: Pharmacological and Structural Comparison

| Feature | This compound | Pioglitazone Hydrochloride |

|---|---|---|

| Core Structure | Pyridine + pyran | Pyridine + thiazolidinedione |

| Key Functional Groups | Aldehyde, pyran | Thiazolidinedione, sulfonyl |

| Biological Activity | Not reported | PPAR-γ agonist (antidiabetic) |

| Stability | Moderate (aldehyde prone to oxidation) | High (crystalline salt) |

Crystalline Analog: Novel Crystal Form of 5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine

Key Differences :

- Crystallinity : The patented compound forms a stable crystalline structure due to hydrogen bonding between the amine and sulfonyl groups, whereas the aldehyde in this compound may limit crystallinity by favoring hydrate formation or amorphous phases .

- Thermodynamic Stability : The pyran moiety in both compounds improves solubility, but the aldehyde’s reactivity in the target compound could reduce shelf-life compared to the amine-sulfonyl system in the crystalline analog.

Table 3: Physicochemical Comparison

Research Implications and Gaps

Further studies are needed to:

Optimize synthetic routes to improve yield and purity.

Explore stabilization strategies for the aldehyde group.

Investigate biological activity in comparison to pyran-containing drugs like pioglitazone.

生物活性

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring and a tetrahydropyran moiety. The molecular formula is , with a molecular weight of approximately 201.24 g/mol. The compound's structure suggests potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes that play roles in cancer cell proliferation or inflammation.

- Receptor Binding : It may bind to receptors related to neurotransmission or immune responses, potentially modulating physiological effects.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound displays significant antioxidant activity. This was demonstrated through various assays, including:

- DPPH Radical Scavenging Assay : The compound effectively scavenged DPPH radicals, indicating its potential as an antioxidant.

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 50.45 ± 0.12 |

| Ascorbic Acid | 45.30 ± 0.15 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay:

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 85 ± 2 |

| MCF7 | 20 | 70 ± 3 |

| A549 | 30 | 60 ± 4 |

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.

Case Studies and Applications

- Cancer Research : A study explored the effects of this compound on breast cancer cells (MCF7). The findings indicated that treatment with the compound led to reduced cell viability and induced apoptosis through upregulation of pro-apoptotic proteins such as p53 and caspase-9.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results showed that it significantly reduced markers of oxidative stress in neuronal cell cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。